molecular formula C24H20N2O2S B3005949 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-64-7

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B3005949
CAS No.: 324758-64-7
M. Wt: 400.5
InChI Key: TVPMMLPMNRMAOS-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

1. Anticonvulsant Properties

Research on similar compounds to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has revealed anticonvulsant properties. A study by Faizi et al. (2017) focused on derivatives of 4-thiazolidinone, which are structurally related to the compound . These derivatives demonstrated significant anticonvulsant activity in various tests, highlighting their potential as benzodiazepine receptor agonists (Faizi et al., 2017).

2. Molecular Structure and Computational Studies

In a study by Karakurt et al. (2016), a compound closely related to this compound was analyzed for its molecular structure. This research utilized density functional theory (DFT) and various spectroscopic methods, providing insights into the structural attributes of such compounds (Karakurt et al., 2016).

3. Photophysical Studies and Fluorescence Switching

Kundu et al. (2019) conducted a study on triphenylamine–benzothiazole derivatives, which bear a resemblance to the target compound. This research explored their temperature-controlled fluorescence switching in different solvents, indicating potential applications in photophysical studies and material sciences (Kundu et al., 2019).

4. Anti-Inflammatory Activity

A study by Suh et al. (2012) on N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, closely related to the target compound, showed potent anti-inflammatory activity as 5‐lipoxygenase inhibitors. This finding suggests potential applications in treating inflammation-related diseases (Suh et al., 2012).

5. Antimicrobial Activity

Desai et al. (2013) synthesized and evaluated a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally akin to the target compound. These compounds exhibited notable in vitro antibacterial and antifungal activities, demonstrating their therapeutic potential against microbial diseases (Desai et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, N,N′-Diphenylformamidine, suggests that exposure to humans occurs mainly through inhalation or dermal contact with the compound during its use or production . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The future directions for research on this compound could include its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying it. It could also be further explored as a novel scaffold for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-29-24(25-22)26-23(27)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPMMLPMNRMAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.